Product packaging for Bupleuran 2IIc(Cat. No.:CAS No. 138726-08-6)

Bupleuran 2IIc

Cat. No.: B1178619
CAS No.: 138726-08-6
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Description

Bupleuran 2IIc is a pharmacologically active pectic polysaccharide purified from the roots of the medicinal herb Bupleurum falcatum L . This compound is of significant interest in immunological and pharmacological research due to its potent ability to stimulate the proliferation of B-lymphocytes . In vitro studies using murine spleen cells demonstrate that this compound directly stimulates lymphocytes, even in populations depleted of adherent cells (macrophages) or T cells, confirming its mitogenic activity is specific to B-cells . Treatment with this compound increases the subpopulation of activated B-cells expressing surface immunoglobulin M (sIgM+) and the activation marker CD25+ . Furthermore, non-specific immunoglobulin secretion is enhanced over culture time, an effect that is significantly potentiated by the coexistence of interleukin-6 (IL-6), suggesting that the polysaccharide proliferates B-cells which are then induced into antibody-forming cells in the presence of this cytokine . Structural analysis has identified the 'ramified' region (PG-1)—a rhamnogalacturonan core rich in neutral sugar side chains—as the critical active site responsible for the mitogenic activity . This specificity is supported by evidence that mitogenic activity is reduced in the presence of a polyclonal antibody (anti-bupleuran 2IIc/PG-1-IgG) that recognizes this specific region, as well as by the addition of specific oligosaccharide fragments (β-d-GlcpA-(1→6)-β-d-Galp-(1→6)-d-Galp) that are part of the antibody's epitope . Beyond its immunomodulatory effects, this compound has also demonstrated notable anti-ulcer activity in animal models . The proposed mechanisms for this protective effect include anti-secretory activity on acid and pepsin, the ability to provide a protective coating on the gastric mucosa, and a radical scavenging effect . This combination of immunostimulatory and protective properties makes this compound a valuable tool for researching mucosal immunology, B-cell activation mechanisms, and the development of natural product-based therapeutics. This product is supplied For Research Use Only. It is strictly not for human consumption, diagnostic use, or any therapeutic application.

Properties

CAS No.

138726-08-6

Molecular Formula

C8H8N2O4

Synonyms

Bupleuran 2IIc

Origin of Product

United States

Isolation and Purification Methodologies of Bupleuran 2iic

Extraction Techniques from Plant Biomass

The initial step in obtaining Bupleuran 2IIc from Bupleurum falcatum roots involves extracting the soluble polysaccharides from the plant biomass. Various methods are employed for this purpose, with hot water extraction being a common approach.

Hot Water Extraction Principles and Applications

Hot water extraction is a widely used method for isolating soluble polysaccharides from plant materials, including the roots of Bupleurum species nih.govsmolecule.comnih.gov. This technique leverages the solubility of polysaccharides in hot water to separate them from insoluble plant components. High temperatures and prolonged extraction durations are often employed to enhance the efficiency of this process acs.org. The traditional preparation of Kampo formulas, which can contain Bupleurum species, involves decoction in hot water to obtain liquid extracts windows.net. This hot water extract contains pharmacologically active polysaccharides like bupleuran 2IIb and 2IIc nih.govnih.gov.

Enzymatic Treatment Strategies for Enhanced Extraction

Enzymatic treatments, such as the use of endo-polygalacturonase, have been explored in the context of polysaccharides from Bupleurum. While primarily discussed in the search results for modifying the structure of this compound after initial extraction to study its active regions smolecule.comnih.govnih.govpsu.edunih.govtaylorfrancis.comsci-hub.st, enzyme-assisted extraction (EA) is recognized as a method that can influence the yield and characteristics of polysaccharides from plant sources acs.org. The application of enzymes during extraction can potentially break down plant cell wall components, thereby facilitating the release of polysaccharides.

Chemical Modification Approaches During Extraction

Chemical modification approaches can be utilized during or after the extraction process to alter the structure or properties of polysaccharides. For instance, lithium degradation has been employed for the further analysis of enzyme-resistant fragments derived from this compound capes.gov.brnih.gov. Periodate treatment has also been used in studies investigating the activity of polysaccharide fractions containing this compound, indicating its role in probing structural features related to biological activity nih.govresearchgate.net. Furthermore, acid-assisted extraction (CA) and alkali-assisted extraction (KA) are chemical methods that have been shown to impact the yield and characteristics of polysaccharides extracted from plant materials acs.org.

Chromatographic Purification Techniques

Following the initial extraction, chromatographic techniques are essential for purifying this compound from other co-extracted compounds, including other polysaccharides and plant constituents. Gel filtration chromatography and anion-exchange chromatography are commonly employed methods.

Gel Filtration Chromatography (e.g., Sepharose CL-6B)

Gel filtration chromatography, also known as size exclusion chromatography, separates molecules based on their size and shape bioted.es. This technique is a significant step in the purification of polysaccharides bioted.es. This compound has been successfully purified using gel filtration on Sepharose CL-6B nih.govcapes.gov.brnih.govresearchgate.net. Sepharose CL-6B is a cross-linked agarose (B213101) resin suitable for this application sigmaaldrich.com. Studies have shown that this compound elutes as essentially a single peak when subjected to gel filtration on Sepharose CL-6B capes.gov.brnih.govresearchgate.net. The neutral sugar content of fractions collected during this process has been observed to increase with increasing molecular weight, with each fraction containing various monosaccharides capes.gov.brnih.gov. This compound has an estimated average relative molecular mass of 63,000 d nih.govresearchgate.net.

Assessment of Purity and Homogeneity

The purity and homogeneity of isolated this compound are assessed using various analytical techniques. Electrophoresis and gel filtration are commonly used methods to determine the homogeneity of the purified polysaccharide. nih.govresearchgate.net When analyzed by these methods, purified this compound has been reported to be homogeneous. nih.govresearchgate.net

The composition of this compound is analyzed to confirm its identity and assess purity. It is primarily composed of galacturonic acid, with smaller proportions of neutral sugars such as arabinose, rhamnose, and galactose. nih.govcapes.gov.brnih.gov Analytical methods like monosaccharide composition analysis, often performed by HPLC, are used to determine the ratios of these constituent sugars. acs.org

Molecular weight determination is another aspect of characterization. The average relative molecular mass of this compound has been estimated to be around 63,000 Da. nih.govresearchgate.net Techniques such as high-performance gel permeation chromatography (HPGPC) are used for molecular weight distribution analysis. acs.org

Structural studies, including methylation analysis and enzymatic degradation, provide detailed information about the glycosyl linkages and the arrangement of sugar residues within the polysaccharide chain, contributing to the assessment of its structural purity and characterization. psu.educapes.gov.brnih.govsci-hub.st For example, methylation analysis followed by GLC-MS has been used to identify the types of linkages present. capes.gov.brnih.gov

Protein content can also be measured to assess the purity of polysaccharide extracts, ensuring that protein contaminants are removed during the purification process. Methods like the bicinchoninic acid assay have been used for this purpose. acs.org

Based on research findings, this compound, after purification through methods like anion-exchange and gel filtration chromatography, is characterized as a homogeneous pectin-like polysaccharide with a defined sugar composition and molecular weight. nih.govresearchgate.net

Key Compositional Data for this compound

Component SugarProportion (%)
Galacturonic acidMajor Component
ArabinoseMinor Component
RhamnoseMinor Component
GalactoseMinor Component

Note: Specific proportions can vary slightly depending on the source and isolation method.

Molecular Weight Estimation

MethodEstimated Molecular Weight (Da)
Gel Filtration~63,000 nih.govresearchgate.net

Advanced Structural Elucidation and Characterization

Detailed Monosaccharide Composition Analysis

The foundational step in understanding the structure of Bupleuran 2IIc is the identification and quantification of its constituent monosaccharides. Through meticulous analysis, researchers have unveiled a diverse array of sugar units that form the building blocks of this complex carbohydrate.

Identification of Constituent Sugars

This compound is composed of a variety of neutral and acidic sugars. The primary monosaccharides identified include Galacturonic Acid, Arabinose, Rhamnose, Galactose, Glucose, Xylose, and Fucose. nih.gov Furthermore, more detailed analysis of enzyme-resistant fragments has revealed the presence of less common sugars such as Apiose, 2-O-methyl-Fucose, 2-O-methyl-Xylose, Aceric Acid, and 3-deoxy-D-manno-2-octulosonic acid (Kdo), highlighting the exceptional complexity of this polysaccharide. nih.gov

Quantitative Analysis of Monosaccharide Ratios

Table 1: Constituent Monosaccharides of this compound and its Fragments

Monosaccharide Presence in this compound Found in Enzyme-Resistant Fragments (PG-1, PG-2, PG-3)
Galacturonic Acid
Arabinose
Rhamnose
Galactose
Glucose
Xylose
Fucose
Apiose
2-O-methyl-Fucose
2-O-methyl-Xylose
Aceric Acid
3-deoxy-D-manno-2-octulosonic acid (Kdo)

This table is generated based on available research findings. The checkmarks indicate the reported presence of the monosaccharide.

Glycosidic Linkage Analysis (e.g., Methylation Analysis)

Understanding how the constituent monosaccharides are connected is paramount to deciphering the three-dimensional structure of this compound. Glycosidic linkage analysis, primarily through methylation analysis, has been pivotal in determining the types of linkages and the points of branching within the polysaccharide.

Determination of Linkage Types

Methylation analysis has revealed that the backbone of this compound is predominantly a (1→4)-linked α-D-galacturonan chain. nih.gov This linear chain of galacturonic acid residues forms the core of the homogalacturonan regions. Within the rhamnogalacturonan I (RG-I) regions, the galacturonic acid backbone is interspersed with rhamnose residues, creating a characteristic repeating disaccharide unit of [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→]. nih.gov

Identification of Branching Points and Terminal Residues

The complexity of this compound arises from the extensive branching along its backbone. Methylation analysis has identified 2,4- and 3,4-linked Galacturonic Acid residues, indicating these as potential branching points within the galacturonan regions. nih.gov The Rhamnose units within the rhamnogalacturonan core also serve as attachment points for side chains. Further analysis of enzyme-resistant fragments has identified terminal residues of Rhamnose, Arabinofuranose, Fucose, Xylose, and Galactose, which cap the ends of the various side chains. nih.gov

Table 2: Identified Glycosidic Linkages in this compound

Linkage Type Structural Implication
(1→4)-linked α-D-Galacturonic Acid Main backbone of the homogalacturonan region
(1→2)-linked α-L-Rhamnose Part of the rhamnogalacturonan I backbone
2,4-linked Galacturonic Acid Branching point in the galacturonan chain
3,4-linked Galacturonic Acid Branching point in the galacturonan chain
Terminal Rhamnose End of a side chain
Terminal Arabinofuranose End of a side chain
Terminal Fucose End of a side chain
Terminal Xylose End of a side chain
Terminal Galactose End of a side chain

This table summarizes the key glycosidic linkages that have been identified in the structure of this compound.

Characterization of Structural Regions

This compound is not a homogenous polymer but rather a mosaic of distinct structural regions, each with its own characteristic composition and linkages. Enzymatic digestion using endo-α-(1→4)-polygalacturonase has been a powerful tool to selectively degrade the linear galacturonan regions, allowing for the isolation and characterization of the more complex, enzyme-resistant domains. nih.gov

This enzymatic treatment yields several fractions, primarily galacturono-oligosaccharides (termed PG-4) and enzyme-resistant regions (PG-1, PG-2, and PG-3). nih.gov The PG-4 fraction consists of (1→4)-linked α-galacturono-di- to -penta-saccharides, confirming the presence of significant homogalacturonan "smooth" regions. nih.gov

The enzyme-resistant fractions represent the "hairy" or ramified regions of the pectin (B1162225). PG-1 contains a sequence of →4)-GalA-(1→2)-Rha-(1→4)-GalA-(1→, indicative of a rhamnogalacturonan I backbone. nih.gov This region is further substituted with side chains of varying lengths composed of neutral sugars. The PG-2 and PG-3 fractions are even more complex, containing the diverse and unusual sugar residues mentioned earlier, and are characteristic of a rhamnogalacturonan II (RG-II)-like region. nih.gov This highly conserved and complex domain is known to be a critical component of pectic polysaccharides in plant cell walls.

Galacturonan Regions

The foundational structure of this compound is a galacturonan region, which primarily consists of a linear chain of α-(1→4)-linked D-galacturonic acid (GalA) residues. nih.gov This region is often referred to as the "smooth" region of pectin. However, methylation analysis has revealed that this backbone is not entirely linear. It contains branching points, with small proportions of 2,4- and 2,3-linked galacturonic acid units interspersed along the chain. nih.gov

Enzymatic digestion of this compound with endo-α-(1→4)-polygalacturonase cleaves the main (1→4)-linked backbone, yielding a fraction of oligogalacturonides (termed PG-4). This fraction consists of di- to penta-saccharides of (1→4)-linked α-galacturonic acid. Further analysis of these fragments shows that some of the galacturonic acid units are methyl-esterified. nih.gov

Table 1: Glycosidic Linkages in the Galacturonan Region of this compound

Linkage TypeMonosaccharideRole in Structure
α-(1→4)D-Galacturonic AcidForms the primary backbone of the polysaccharide.
(1→2,4)D-Galacturonic AcidServes as a branching point in the backbone.
(1→3,4)D-Galacturonic AcidServes as a branching point in the backbone. nih.gov
(1→2,3)D-Galacturonic AcidIdentified in oligogalacturonide fragments after enzymatic digestion. nih.gov

Ramified Regions (Rhamnogalacturonan Core with Neutral Sugar Side Chains)

Interspersed within the galacturonan backbone are highly branched or "hairy" regions known as ramified regions. These correspond to the Rhamnogalacturonan I (RG-I) domain of pectin. The core of this region is a repeating disaccharide sequence of [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→]. nih.govuga.edu

Attached to this rhamnogalacturonan core are numerous side chains composed of neutral sugars. These side chains are predominantly linked to the C-4 position of the rhamnose (Rha) residues. uga.edu The primary neutral sugar components of this compound's ramified regions include arabinose, galactose, and rhamnose. nih.gov Partial acid hydrolysis of this region yields various di- and oligosaccharides consisting of xylose, glucose, galactose, and mannose, indicating the complexity of these side chains. nih.gov This enzyme-resistant ramified region is isolated as fraction PG-1 after polygalacturonase digestion. nih.govnih.gov

Table 2: Monosaccharide Composition of the Ramified Regions of this compound

MonosaccharideTypical Location/Role
D-Galacturonic AcidForms the backbone with Rhamnose.
L-RhamnoseForms the backbone with Galacturonic Acid; serves as attachment point for side chains.
L-ArabinoseComponent of neutral sugar side chains. nih.gov
D-GalactoseComponent of neutral sugar side chains. nih.gov
D-XyloseComponent of neutral sugar side chains. nih.gov
D-GlucoseComponent of neutral sugar side chains. nih.gov
D-MannoseComponent of neutral sugar side chains. nih.gov

Rhamnogalacturonan II (RG II)-like Regions

This compound also contains a Rhamnogalacturonan II (RG-II)-like region, an exceptionally complex and highly conserved pectic domain. nih.govnih.gov RG-II has a backbone of α-(1→4)-linked D-galacturonic acid units, similar to the galacturonan region, but it is substituted with four structurally distinct and complex oligosaccharide side chains. uga.eduwikipedia.org

The defining characteristic of the RG-II region is its unique and diverse monosaccharide composition, which includes a variety of rare and unusual sugars. Following enzymatic digestion of this compound, the RG-II like regions are recovered in the enzyme-resistant fractions PG-2 and PG-3. nih.gov Analysis of these fractions reveals the presence of characteristic sugars such as apiose, aceric acid, 2-methyl-xylose, 2-methyl-fucose, and 3-deoxy-D-manno-2-octulosonic acid (Kdo). nih.gov The structure of RG-II is remarkably conserved across vascular plants, suggesting it plays a crucial biological role. nih.govwikipedia.org

Table 3: Characteristic and Unusual Sugars in the RG II-like Regions of this compound

MonosaccharideAbbreviation
ApioseApi
Aceric AcidAceA
2-Methyl-Fucose2-Me-Fuc
2-Methyl-Xylose2-Me-Xyl
3-deoxy-D-manno-2-octulosonic acidKdo
L-RhamnoseRha
L-FucoseFuc
L-ArabinoseAra
D-XyloseXyl
D-MannoseMan
D-GalactoseGal
D-GlucoseGlc
D-Galacturonic AcidGalA
D-Glucuronic AcidGlcA

Source: Data compiled from analysis of PG-2 and PG-3 fractions of this compound. nih.gov

Spectroscopic Methods for Fine Structural Analysis

A combination of advanced spectroscopic techniques is essential for the complete and detailed structural elucidation of a complex polysaccharide like this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform-Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information regarding monosaccharide composition, linkage patterns, anomeric configurations, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the fine structure of polysaccharides. mdpi.com Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, detailed information about the polysaccharide's structure can be obtained. nih.gov

For a pectic polysaccharide like this compound, ¹H NMR spectra are used to analyze the anomeric protons, providing information on the α or β configuration of the glycosidic linkages. ¹³C NMR spectra reveal signals for each carbon atom in the sugar residues, including the anomeric carbons and those involved in glycosidic linkages. meihonglab.com For instance, in related pectic polysaccharides, signals around 170-175 ppm in the ¹³C NMR spectrum are characteristic of the carboxyl groups (C-6) in galacturonic acid residues. nih.gov 2D NMR experiments allow for the assignment of all proton and carbon signals and establish connectivity between sugar residues, confirming the sequence and linkage positions within the backbone and side chains. nih.gov

Fourier Transform-Infrared (FT-IR) Spectroscopy

Fourier Transform-Infrared (FT-IR) spectroscopy is used to identify the main functional groups present in a polysaccharide, providing a molecular fingerprint of the compound. frontiersin.org The FT-IR spectrum of a pectic polysaccharide like this compound exhibits several characteristic absorption bands.

Table 4: Typical FT-IR Absorption Bands for Pectic Polysaccharides

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200O-H stretchingHydroxyl groups
2980 - 2850C-H stretchingMethylene and methine groups
1750 - 1735C=O stretchingEsterified carboxyl group (-COOR)
1630 - 1580C=O stretchingUnesterified carboxylate group (-COO⁻)
1200 - 900C-O-C and C-O stretchingGlycosidic linkages and sugar ring vibrations

Mass Spectrometry (MS), including GLC-MS

Mass Spectrometry (MS) is a crucial tool for determining the molecular weight, monosaccharide composition, and glycosidic linkage patterns of polysaccharides. For linkage analysis, Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS) is commonly employed.

The procedure involves permethylating the polysaccharide, followed by hydrolysis, reduction, and acetylation to produce partially methylated alditol acetates (PMAAs). These volatile derivatives are then separated by GLC and identified by MS based on their characteristic retention times and fragmentation patterns. The fragmentation pattern of each PMAA reveals which hydroxyl groups were involved in glycosidic linkages or ring formation in the original polysaccharide. nih.gov

This methylation analysis, coupled with GLC-MS, was instrumental in identifying the (1→4)-linked α-GalA backbone as well as the 2,4- and 3,4-linked GalA branch points in this compound. nih.gov

Enzymatic Degradation for Structural Mapping

The intricate structure of this compound has been systematically dissected through enzymatic degradation, a cornerstone technique for the structural mapping of complex polysaccharides. This approach allows for the targeted cleavage of specific glycosidic linkages, yielding smaller, more manageable fragments for detailed analysis.

Endo-polygalacturonase Digestion and Fragment Analysis

To probe the galacturonan backbone of this compound, the polysaccharide is subjected to digestion with endo-α-(1→4)-polygalacturonase. This enzyme specifically cleaves the α-(1→4)-linked D-galacturonic acid residues that form the smooth regions of the pectic backbone. This enzymatic treatment of this compound yields endo-polygalacturonase-resistant fractions, which are subsequently separated for further characterization. nih.gov

Initial digestion results in the isolation of three primary resistant fractions, designated as PG-1, PG-2, and PG-3. nih.gov Further analysis of these fractions provides critical insights into the structure of the ramified, or "hairy," regions of the polysaccharide.

Subsequent to deesterification, the PG-2 and PG-3 fractions can be subjected to another round of endo-α-(1→4)-polygalacturonase digestion. This process leads to the purification of an enzyme-resistant intermediate size fraction, denoted as PG-2'. nih.gov Component sugar analysis of PG-2' reveals a complex composition, including the presence of 2-Me-Fuc, 2-Me-Xyl, apiose (Api), aceric acid (AceA), 3-deoxy-D-lyxo-heptulosaric acid (Dha), and 3-deoxy-D-manno-2-octulosonic acid (Kdo), in addition to the more common monosaccharides such as Rha, Fuc, Ara, Xyl, Man, Gal, Glc, GalA, and GlcA. nih.gov

Gas-liquid chromatography-mass spectrometry (GLC-MS) analysis of the methylated short, neutral oligosaccharide fraction from PG-1 has identified at least 22 different di- to tetra-saccharide alditols. nih.gov Among these, Gal-(1→4)-Rha-ol is a major component, while Ara-(1→4)-Rha-ol, Glc-(1→4)-Rha-ol, Ara→Ara→Ara-ol, and Ara→Ara→Ara→Ara-ol are present as minor components. nih.gov This detailed fragment analysis highlights the significant branching and diverse composition of the side chains attached to the rhamnogalacturonan backbone of this compound.

FractionKey Monosaccharide ComponentsNotable Oligosaccharide Alditols
PG-1 (short, neutral oligosaccharide fraction)-Gal-(1→4)-Rha-ol (major), Ara-(1→4)-Rha-ol (minor), Glc-(1→4)-Rha-ol (minor), Ara→Ara→Ara-ol (minor), Ara→Ara→Ara→Ara-ol (minor)
PG-2'2-Me-Fuc, 2-Me-Xyl, Api, AceA, Dha, Kdo, Rha, Fuc, Ara, Xyl, Man, Gal, Glc, GalA, GlcA-

Exo-glycanase Treatment for Side Chain Elucidation

While specific studies detailing the use of exo-glycanases on this compound are not extensively documented, this enzymatic approach is a standard and powerful technique for the fine-structural analysis of pectin side chains. Exo-glycanases sequentially cleave terminal monosaccharide residues from the non-reducing ends of oligosaccharide and polysaccharide chains. By employing a battery of exo-glycanases with known specificities (e.g., α-L-arabinofuranosidases, β-D-galactosidases), the sequence and anomeric configuration of the linkages within the side chains can be determined. The released monosaccharides are identified and quantified, providing a detailed map of the terminal and penultimate sugar residues of the side chains attached to the rhamnogalacturonan core.

Lithium Degradation Studies for Specific Linkages

To further elucidate the complex branching patterns and specific linkages within the endo-polygalacturonase-resistant fragments of this compound, lithium degradation analysis is employed. This chemical degradation method is particularly effective for cleaving glycosidic linkages and provides complementary information to enzymatic approaches.

Analysis of the PG-1 fraction through lithium degradation reveals the presence of a small proportion of long, branched arabinosyl chains alongside a large proportion of short, neutral oligosaccharide chains. nih.gov

When the intermediate-sized resistant fraction, PG-2', is subjected to lithium degradation, it primarily yields a pentosyl→6-deoxyhexosyl→6-deoxyhexosyl→pentitol fragment. nih.gov Additionally, some neutral di- and tri-saccharide alditols, including a pentosyl→deoxyhexitol, are also produced. nih.gov

Methylation analysis of these degradation products provides further structural detail, indicating the presence of terminal Rha, Araf, Fuc, Xyl, and Gal residues. nih.gov It also confirms the existence of 4-linked Rha, 3-linked Fuc, 3-linked Ara, and 3'-linked Api within the structure. nih.gov

FractionPrimary Lithium Degradation FragmentsInferred Linkages and Terminal Residues from Methylation Analysis
PG-1Long, branched arabinosyl chains; Short, neutral oligosaccharide chains-
PG-2'pentosyl→6-deoxyhexosyl→6-deoxyhexosyl→pentitol, pentosyl→deoxyhexitol, neutral di- and tri-saccharide alditolsTerminal Rha, Araf, Fuc, Xyl, Gal; 4-linked Rha; 3-linked Fuc; 3-linked Ara; 3'-linked Api

Biosynthesis and Metabolic Pathways

Precursor Identification and Biosynthetic Routes of Polysaccharides

The biosynthesis of Bupleuran 2IIc, like other pectic polysaccharides, begins with the synthesis of activated nucleotide sugar precursors in the cytoplasm. The structural backbone of this compound is primarily composed of galacturonic acid, with smaller proportions of neutral sugars such as rhamnose, arabinose, and galactose forming side chains. nih.govnih.gov

The primary source for these precursors is glucose and fructose, derived from photosynthesis. Through a series of enzymatic reactions, these hexoses are converted into various nucleotide sugars. A key pathway is the nucleotide sugar interconversion pathway, which generates the required building blocks. For instance, glucose-6-phosphate is converted to UDP-glucose, a central precursor. UDP-glucose can then be oxidized to UDP-D-glucuronic acid, which is subsequently epimerized to form UDP-D-galacturonic acid, the main component of the homogalacturonan backbone of pectin (B1162225). mdpi.com

Similarly, UDP-glucose can be converted into UDP-L-rhamnose, UDP-L-arabinose, and UDP-D-galactose, which are necessary for the synthesis of the rhamnogalacturonan I (RG-I) domains and side chains found in pectic polysaccharides like this compound. researchgate.netuft-plovdiv.bg Once synthesized, these nucleotide sugar precursors are actively transported from the cytoplasm into the lumen of the Golgi apparatus, where polymerization occurs.

Table 1: Key Monosaccharide Precursors for this compound Biosynthesis

Monosaccharide ComponentActivated Nucleotide Sugar PrecursorPrimary Role in Structure
Galacturonic AcidUDP-D-galacturonic acidMain component of the homogalacturonan backbone. nih.gov
RhamnoseUDP-L-rhamnoseComponent of the rhamnogalacturonan I (RG-I) backbone. researchgate.net
ArabinoseUDP-L-arabinoseForms arabinan (B1173331) or arabinogalactan (B145846) side chains. nih.govfrontiersin.org
GalactoseUDP-D-galactoseForms galactan or arabinogalactan side chains. nih.govfrontiersin.org

Enzymes and Genes Involved in Glycosyl Linkage Formation

The assembly of the this compound polysaccharide chain from nucleotide sugar precursors is catalyzed by a large group of enzymes known as glycosyltransferases (GTs). nih.gov These enzymes are typically type II membrane proteins located in the Golgi apparatus and are responsible for creating the specific glycosidic bonds that link the monosaccharides together. researchgate.net The synthesis of complex heteropolysaccharides like pectin requires the sequential and coordinated action of many different GTs, which are often organized into multi-enzyme complexes to ensure high efficiency and fidelity. nih.gov

While the specific genes and corresponding GTs for this compound biosynthesis have not been fully elucidated, the process is understood to involve several families of these enzymes:

Galacturonosyltransferases (GAUTs): These enzymes are responsible for synthesizing the α-1,4-linked galacturonic acid backbone of the homogalacturonan domains.

Rhamnogalacturonan I Synthesizing Enzymes: A set of specific GTs is required to create the alternating backbone of rhamnose and galacturonic acid characteristic of the RG-I domain.

Arabinan and Galactan Synthesizing Enzymes: Other GTs, such as arabinosyltransferases and galactosyltransferases, are responsible for adding arabinose and galactose residues to form the side chains attached to the rhamnogalacturonan backbone.

The expression of the genes encoding these GTs is crucial for the synthesis of the polysaccharide. nih.gov Research into plant cell wall formation has identified numerous gene families that encode these enzymes, highlighting the genetic complexity underlying the production of polysaccharides. nih.govresearchgate.net

Table 2: General Enzyme Classes Implicated in this compound Biosynthesis

Enzyme ClassAbbreviationFunctionGene Family (Example)
GalacturonosyltransferaseGAUTPolymerizes galacturonic acid to form the homogalacturonan backbone.GT8
RhamnosyltransferaseRRTAdds rhamnose residues to the growing polysaccharide chain.-
ArabinosyltransferaseARADAdds arabinose residues for side-chain formation.GT47
GalactosyltransferaseGALSAdds galactose residues for side-chain formation.GT31

Regulation of this compound Biosynthesis in Bupleurum Species

The biosynthesis of this compound is a tightly regulated process, influenced by genetic, developmental, and environmental factors. The regulation primarily occurs at the transcriptional level, controlling the expression of genes that encode the biosynthetic enzymes (e.g., GTs) and the enzymes involved in the nucleotide sugar interconversion pathway. frontiersin.org

Studies on polysaccharide accumulation in various plants suggest that the expression of these genes is controlled by a network of transcription factors. frontiersin.org Transcription factor families such as bZIP, bHLH, and ERF have been implicated in regulating the genes related to sucrose (B13894) metabolism and transport, which directly impacts the availability of precursors for polysaccharide synthesis.

In Vitro Biological Activities and Mechanistic Studies

Immunomodulatory Effects and Mechanisms

Studies have demonstrated that a pectic polysaccharide from Bupleurum falcatum, bupleuran 2IIb, up-regulates the expression of Fc-receptors (FcR) on peritoneal macrophages in a dose-dependent manner nih.gov. This upregulation is significant as Fc receptors are crucial for macrophages to bind to antibodies attached to pathogens, thereby facilitating phagocytosis and other immune responses nih.govresearchgate.net. The mechanism for this upregulation involves a specific intracellular signaling cascade. Treatment of macrophages with the polysaccharide induces a rapid increase in the intracellular levels of calcium (Ca2+) nih.gov. The upregulation of FcR was inhibited by a calcium antagonist, indicating the essential role of calcium mobilization in this process. nih.gov Furthermore, the effect was also blocked by calmodulin antagonists, suggesting that the signaling pathway is dependent on the activation of calmodulin following the increase in intracellular Ca2+. nih.gov Conversely, inhibitors of protein kinase C (PKC) and protein kinase A (PKA) did not prevent the FcR upregulation, indicating that these pathways are not involved in this specific action of the polysaccharide nih.gov.

Summary of Bupleuran Polysaccharide Effect on Macrophage Fc Receptor Expression
ParameterObservationMechanismSupporting Evidence [cite]
Fc Receptor (FcR) ExpressionUpregulated in a dose-dependent mannerDependent on intracellular Ca2+ and calmodulin nih.gov
Intracellular Calcium (Ca2+)Rapid increase upon treatmentKey initiator of the signaling cascade nih.gov
Protein Kinase C (PKC) PathwayNot involvedPKC inhibitors did not block FcR upregulation nih.gov
Protein Kinase A (PKA) PathwayNot involvedPKA inhibitor did not block FcR upregulation nih.gov

Bupleuran 2IIc has been shown to influence the production of cytokines, which are key signaling molecules in the immune system. In vitro studies with B cells demonstrated that treatment with this compound led to an increase in the production of Interleukin-6 (IL-6) nih.gov. IL-6 is a pleiotropic cytokine with a wide range of biological activities, including a role in the differentiation of B cells into antibody-producing cells. nih.govnih.govnih.gov The research also noted that the presence of IL-6 enhanced the immunoglobulin secretion induced by this compound, suggesting a synergistic effect in promoting B cell differentiation nih.gov.

A significant immunomodulatory activity of this compound is its ability to directly stimulate B lymphocytes. It has been characterized as a T-cell-independent B cell mitogen, meaning it can induce B cell activation and proliferation without the help of T cells. nih.gov In vitro studies using spleen cells showed that this compound stimulates lymphocytes, even after the depletion of T cells or adherent cells like macrophages. nih.gov This treatment was found to increase the subpopulation of lymphocytes expressing CD25 (a marker of activation) and surface immunoglobulin M (sIgM). nih.gov The proliferative response of spleen cells was enhanced with this compound stimulation. nih.gov The potent mitogenic activity has been attributed to the ramified region of the polysaccharide, which consists of a rhamnogalacturonan core rich in neutral sugar chains nih.gov.

Consistent with its role in B cell activation, this compound also promotes the secretion of immunoglobulins. nih.gov Treatment of spleen cells with this compound resulted in an increase in non-specific immunoglobulin secretion over the culture period. nih.gov Specifically, the secretion of both Immunoglobulin M (IgM) and Immunoglobulin G (IgG) was observed to increase with the duration of cultivation. nih.gov IgM is typically the first antibody to appear in response to an initial exposure to an antigen nih.govlabxing.com. This finding suggests that this compound not only induces B cell proliferation but also promotes their differentiation into antibody-forming cells nih.gov. The enhancement of this secretion in the presence of IL-6 further supports its role in the later stages of B cell maturation nih.gov.

Effects of this compound on B Lymphocytes
B Cell ActivityEffect of this compoundSupporting Evidence [cite]
Activation & ProliferationActs as a T-cell-independent mitogen nih.govnih.gov
Activation MarkersIncreases subpopulation of CD25+ and sIgM+ lymphocytes nih.gov
Cytokine ProductionIncreases production of Interleukin-6 (IL-6) nih.gov
Immunoglobulin SecretionIncreases secretion of IgM and IgG over time nih.gov

The mechanism by which this compound drives B cell proliferation involves the modulation of key cell cycle regulatory proteins. nih.gov When B cells are stimulated with this compound, they exhibit a slower rate of entry into the S and G2/M phases of the cell cycle compared to stimulation with anti-IgM. nih.gov However, the stimulation index, a measure of proliferation, was sustained for a longer period with this compound. nih.gov This sustained proliferation is linked to the expression of cyclins. This compound was found to induce the expression of cyclins D2, A, and B1 in B cells, which are critical for progression through different phases of the cell cycle. nih.govnih.govyoutube.com Notably, the expression of these proteins appeared to be sustained for longer periods in cells stimulated with this compound compared to anti-IgM. nih.gov Furthermore, this compound stimulation led to the phosphorylation of the retinoblastoma protein (pRB), a crucial regulator for the transition from the G0/G1 to the S phase of the cell cycle nih.gov.

The immunomodulatory effects of Bupleuran polysaccharides are mediated through the activation of specific intracellular signaling pathways. In macrophages, the upregulation of Fc receptors by a bupleuran polysaccharide is initiated by a rapid mobilization of intracellular calcium. nih.gov This calcium-dependent pathway subsequently involves the activation of calmodulin. nih.gov However, this particular effect on macrophages does not appear to involve the Protein Kinase C (PKC) pathway. nih.gov

For B cell activation, the precise signal transduction mechanisms of this compound are still under investigation. It is suggested that the active sites within the polysaccharide may interact with the B-cell receptor (BCR) to initiate the proliferation signal. nih.gov While direct evidence linking this compound to signaling molecules like Src family tyrosine kinases, PI 3-K, or Phospholipase C-gamma (PLC-gamma) is not yet established, these pathways are known to be involved in B cell activation and other immune cell responses triggered by various stimuli mdpi.comnih.govfrontiersin.org.

Role of Lipid Rafts in Immune Cell Signaling

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins, which function as platforms for signal transduction. nih.govnih.govfrontiersin.org In immune cells, these domains are crucial for initiating signaling cascades upon receptor activation. nih.govnih.gov

Studies have demonstrated that this compound plays a significant role in immune cell signaling through its interaction with lipid rafts. Specifically, this compound has been identified as a T cell-independent B cell mitogen, meaning it can directly stimulate B cell proliferation. nih.gov The active component for this activity is a specific, enzyme-resistant part of the molecule (this compound/PG-1). nih.gov

When murine B cells are stimulated with this active component, it induces the clustering of membrane lipid rafts. nih.gov This clustering is a critical early event in signal transduction. Subsequent analysis revealed that this stimulation leads to the tyrosine phosphorylation of proteins within the lipid raft fraction within five minutes. nih.gov This phosphorylation is a key step in activating downstream signaling pathways. The process was found to be dependent on Src-family tyrosine kinases, as the inhibitor PP2 blocked the phosphorylation effect. nih.gov These findings suggest that the activation of signaling molecules concentrated in lipid rafts is a primary mechanism by which this compound contributes to B cell proliferation and activation. nih.gov

Key Events in this compound-Mediated B Cell Activation via Lipid Rafts
EventDescriptionTimeframeKey Molecules InvolvedReference
StimulationMurine B cells are stimulated with the active moiety of this compound (this compound/PG-1).InitialThis compound/PG-1 nih.gov
Lipid Raft ClusteringStimulation causes the aggregation of lipid raft microdomains on the B cell membrane.EarlyMembrane lipids and proteins nih.gov
Protein PhosphorylationTyrosine residues of proteins located within the clustered lipid rafts are phosphorylated.Within 5 minutesSrc-family tyrosine kinases nih.gov
B Cell ProliferationThe signaling cascade initiated at the lipid rafts contributes to the proliferation of B cells.DownstreamCyclin D2, PI 3-K, PLC-γ, PKC nih.gov

Anti-inflammatory Activities and Mechanisms

Polysaccharides from Bupleurum species have demonstrated notable immunomodulatory and anti-inflammatory activities. nih.govfrontiersin.orgmdpi.com The mechanisms underlying these effects involve the modulation of key inflammatory signaling pathways. Research on Bupleurum polysaccharides (BPs) has shown they can attenuate inflammation induced by lipopolysaccharide (LPS), a component of Gram-negative bacteria. nih.gov This is achieved by modulating the Toll-like receptor 4 (TLR4) signaling pathway, which is a primary sensor for LPS in the innate immune system. nih.govnih.gov

Further studies on polysaccharides from Bupleurum chinense indicate that they regulate the NF-κB signaling pathway. researchgate.net The NF-κB pathway is a central regulator of inflammation, controlling the expression of many pro-inflammatory genes. By inhibiting this pathway, Bupleurum polysaccharides can suppress the production of inflammatory mediators. researchgate.netnih.gov

A key aspect of the anti-inflammatory effect of Bupleurum polysaccharides is their ability to reduce the production of critical inflammation markers. In studies using LPS-stimulated RAW264.7 macrophage cells, Bupleurum chinense polysaccharide (BCP) significantly inhibited the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α). researchgate.net Similarly, other research has confirmed that Bupleurum polysaccharides antagonize the LPS-induced production of TNF-α and nitric oxide (NO). nih.gov NO is a signaling molecule that, at high levels produced by the enzyme iNOS, contributes significantly to inflammatory processes. mdpi.com The reduction of both TNF-α and NO demonstrates a potent anti-inflammatory effect at the molecular level. nih.govresearchgate.net

Effect of Bupleurum Polysaccharides on Inflammatory Markers
Inflammatory MarkerEffect of Bupleurum PolysaccharideUnderlying MechanismReference
Tumor Necrosis Factor-alpha (TNF-α)Significantly reduced productionInhibition of TLR4 and NF-κB signaling pathways nih.govresearchgate.net
Nitric Oxide (NO)Reduced productionInhibition of TLR4 signaling pathway nih.gov
Interleukin-6 (IL-6)Significantly reduced productionInhibition of NF-κB signaling pathway researchgate.net
Interleukin-1β (IL-1β)Reduced productionModulation of TLR4 signaling nih.gov

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is a key component of inflammation and tissue damage, including gastric ulcer formation. nih.govnih.govresearchgate.net this compound has been shown to directly influence oxidative stress pathways through its antioxidant properties. nih.govoup.com

In studies examining gastric lesions induced by HCl/ethanol, oxygen-derived free radicals were identified as significant contributors to mucosal damage. nih.gov this compound demonstrated potent inhibition of these gastric lesions. The protective mechanism was attributed to its ability to effectively scavenge hydroxyl radicals (•OH), one of the most reactive and damaging oxygen species. nih.govoup.com This radical-scavenging activity suggests that this compound protects the gastric mucosa by neutralizing harmful free radicals, thereby mitigating oxidative damage. nih.govoup.com

Antiviral Properties (Preclinical)

While various compounds are undergoing preclinical and clinical evaluation for antiviral efficacy, specific preclinical studies on the antiviral properties of this compound are not extensively reported in the available scientific literature. nih.govbiocryst.com

Anti-ulcer Activity (Preclinical/Mechanistic)

This compound is a pectic polysaccharide that has been specifically identified for its anti-ulcer activity in preclinical models. nih.govnih.gov Its efficacy has been demonstrated in models of gastric lesions induced by chemical irritants like HCl/ethanol. nih.govoup.com The structural characteristics of this compound, which include a backbone of (1→4)-linked α-galacturonic acid, are central to its biological function. nih.gov The anti-ulcer effect is believed to be multifactorial, involving direct protection of the gastric lining and modulation of factors that contribute to mucosal injury. nih.govnih.gov

The gastroprotective effects of this compound are mediated through several mucosal defense mechanisms. nih.govnih.gov

Radical Scavenging: As detailed in section 5.2.2, a primary and well-documented mechanism is its ability to scavenge oxygen-derived free radicals. nih.govoup.com In a model of HCl/ethanol-induced gastric lesions, where neutrophils and the oxygen radicals they produce play a pathogenic role, this compound provided significant protection. This protection is directly linked to its capacity to scavenge hydroxyl radicals, thereby preventing oxidative damage to the mucosal cells. nih.gov

Protective Coating: Polysaccharides, particularly pectins like this compound, can form a protective layer over the gastric mucosa. This physical barrier adheres to the epithelial surface, shielding it from aggressive factors such as hydrochloric acid and other chemical irritants. nih.gov The viscoelastic properties of this mucus-like layer help to maintain the integrity of the gastric lining and prevent direct contact with damaging substances.

Anti-secretory Activity: While some plant-derived compounds exert anti-ulcer effects by inhibiting gastric acid secretion (anti-secretory activity), this specific mechanism has not been conclusively demonstrated for this compound in the reviewed literature. nih.govnih.gov The primary confirmed mechanisms for this compound's anti-ulcer effect are its radical scavenging and mucosal coating properties.

Summary of Mucosal Protective Mechanisms of this compound
MechanismDescriptionEvidenceReference
Radical ScavengingDirectly neutralizes oxygen-derived free radicals, particularly hydroxyl radicals, preventing oxidative damage to the gastric mucosa.Demonstrated in HCl/ethanol-induced gastric lesion models in mice. nih.govoup.com
Protective CoatingAs a pectic polysaccharide, it is suggested to form a physical, mucus-like barrier over the mucosal surface, protecting it from luminal aggressors.Inferred from its chemical nature as a pectin (B1162225), a class of compounds known for this property. nih.govnih.gov
Anti-secretory ActivityInhibition of gastric acid secretion.Not directly demonstrated for this compound in the reviewed studies.N/A

Structure Activity Relationship Sar Studies

Correlation of Specific Structural Regions with Biological Activities

The immunomodulatory activity of Bupleuran 2IIc, particularly its ability to stimulate B-cells, is primarily attributed to its "ramified region". This region is characterized by a rhamnogalacturonan core with abundant neutral sugar side chains.

Detailed Research Findings:

Enzymatic digestion of this compound with endo-α-(1→4)-polygalacturonase yields a high molecular weight "ramified" region, designated as PG-1, which is resistant to this enzyme. nih.gov Studies have shown that this PG-1 fragment possesses potent B-cell mitogenic activity, indicating that it is a primary active site for the immunomodulatory effects of the parent molecule. nih.govnih.gov The activity of this compound on B-cells is T-cell independent. nih.gov

Further investigation into the mechanism of action revealed that the PG-1 region of this compound stimulates the tyrosine phosphorylation of proteins within lipid rafts of murine B-cells. nih.gov This phosphorylation event is an early step in the signaling cascade that leads to B-cell proliferation. nih.gov The process is mediated through the activation of Src family tyrosine kinases, phosphatidylinositol 3-kinase (PI 3-K), and phospholipase C (PLC)-gamma, ultimately leading to protein kinase C (PKC) activation and calcium mobilization. nih.gov

The arabinosyl chains, which are components of the neutral sugar side chains in the ramified region, are crucial for this immunomodulatory activity. Pectic polysaccharides with arabinogalactan (B145846) side chains have been shown to possess immunomodulatory activities. nih.govresearchgate.net In the case of this compound, the intricate branching and terminal sugar residues of these arabinosyl and other neutral sugar chains are recognized by immune cell receptors, initiating the signaling cascade.

Immunomodulatory Activity of this compound Structural Regions

Structural RegionKey Structural FeaturesObserved Immunomodulatory ActivityMechanism of Action
Ramified Region (PG-1)Rhamnogalacturonan core with rich neutral sugar side chains (including arabinosyl chains)Potent B-cell mitogenic activityInduces tyrosine phosphorylation in B-cell lipid rafts via Src kinases, PI3-K, and PLC-gamma activation
Arabinogalactan Side ChainsComponent of the ramified region; specific branching patternsContributes significantly to the overall immunomodulatory effectRecognized by immune cell receptors to initiate signaling

In contrast to its immunomodulatory effects, the anti-ulcer properties of this compound are primarily associated with its partially branched galacturonan region. nih.gov This region consists of a backbone of α-(1→4)-linked galacturonic acid residues.

Detailed Research Findings:

Methylation analysis of this compound has revealed a predominance of (1→4)-linked α-galacturonic acid, with some branching at the 2,4- and 3,4-positions. nih.gov Digestion of this compound with endo-α-(1→4)-polygalacturonase, which specifically cleaves the linear galacturonan backbone, leads to a significant loss of its anti-ulcer activity. nih.gov This indicates that the integrity of the polygalacturonan region is essential for this therapeutic effect.

The proposed mechanisms for the anti-ulcer activity of this region include:

Protective Coating: The pectic nature of the galacturonan region allows it to form a protective layer over the gastric mucosa, shielding it from the damaging effects of acid and pepsin. nih.govresearchgate.net

Acid and Pepsin Anti-secretory Activity: This region has been suggested to have an inhibitory effect on the secretion of gastric acid and pepsin. nih.gov

Radical Scavenging Effect: The polysaccharide structure may also contribute to antioxidant activities, neutralizing damaging free radicals in the gastric environment. nih.gov

The presence of some branching within the galacturonan backbone appears to be important for its biological activity, as a purely linear homogalacturonan does not exhibit the same level of anti-ulcer efficacy.

Influence of Molecular Weight and Sugar Composition on Activity

The molecular weight and the specific composition of monosaccharides in this compound are critical determinants of its biological activities.

Detailed Research Findings:

The native this compound has an average molecular weight of approximately 63 kDa. nih.gov Studies have shown that a reduction in molecular weight, such as that resulting from enzymatic digestion of the galacturonan core, leads to a significant decrease in anti-ulcer activity. nih.gov This suggests that a certain polymer size is necessary for the formation of an effective protective barrier on the gastric mucosa.

The sugar composition of this compound is primarily galacturonic acid, with smaller amounts of rhamnose, arabinose, and galactose. nih.gov The high proportion of galacturonic acid is directly related to its anti-ulcer properties, forming the backbone of the active galacturonan region. The neutral sugars, particularly arabinose and galactose in the form of arabinogalactan side chains, are essential for its immunomodulatory functions.

Influence of Molecular Properties on this compound Activity

PropertyInfluence on Immunomodulatory ActivityInfluence on Anti-ulcer Activity
Molecular WeightHigh molecular weight ramified region is active; specific correlations require further study.Higher molecular weight is crucial for activity; reduction in size diminishes efficacy.
Sugar CompositionPresence of neutral sugars (arabinose, galactose, rhamnose) in side chains is critical.High content of galacturonic acid in the backbone is essential.

Role of Specific Glycosidic Linkages in Biological Function

The specific manner in which the monosaccharide units of this compound are linked together, i.e., their glycosidic linkages, plays a pivotal role in defining the three-dimensional structure of the polysaccharide and, consequently, its biological function.

Detailed Research Findings:

The backbone of the anti-ulcer active galacturonan region is characterized by α-(1→4)-glycosidic linkages between galacturonic acid units. nih.gov The integrity of these linkages is paramount, as their cleavage by endo-polygalacturonase abrogates the anti-ulcer effect. nih.gov The branching points in this region are through (1→2,4)- and (1→3,4)-linkages. nih.gov

Synthesis of Model Compounds for SAR Elucidation

To more precisely understand the structure-activity relationships of this compound, researchers have undertaken the chemical synthesis of smaller, well-defined oligosaccharide fragments that represent specific structural motifs of the parent molecule.

Detailed Research Findings:

Analytical Method Development for Bupleuran 2iic

Chromatographic Methods for Detection and Quantification

Chromatographic techniques play a crucial role in the analysis of Bupleuran 2IIc, particularly for determining its sugar composition and assessing its purity. Gas-Liquid Chromatography (GLC) and High-Performance Liquid Chromatography (HPLC) are prominent methods utilized for these purposes.

Gas-Liquid Chromatography (GLC) for Sugar Analysis

GLC is a conventional and reliable method for quantifying carbohydrates in samples when sufficient amounts are available. The analysis of component sugars of polysaccharides like this compound by GLC typically involves a series of steps: quantitative solvolysis of carbohydrates into monosaccharide components, volatilization of the monosaccharides through trimethylsilylation, and subsequent separation and quantitation of the trimethylsilylated derivatives on a GC column. nih.gov A general protocol for carbohydrate analysis by GLC involves methanolysis of the sample, followed by re-N-acetylation if necessary, and then trimethylsilylation before injection into the GC system. nih.gov

GLC analysis has been applied to determine the component sugars of this compound. Studies have analyzed component sugars of samples as trimethylsilyl (B98337) methylglycoside derivatives using a DB-1 capillary column with a programmed temperature gradient. fishersci.ca Analysis of endo-α-(1→4)-polygalacturonase-resistant fractions of this compound by GLC-MS has shown that the short, neutral oligosaccharide fraction consists of numerous di- to tetra-saccharide alditols, including major components like Gal-(1→4)-Rha-ol and minor components such as Ara-(1→4)-Rha-ol, Glc-(1→4)-Rha-ol, Ara→Ara→Ara-ol, and Ara→Ara→Ara→Ara-ol, in addition to heteroglycosyl alditols. wikipedia.org Component sugar analysis of a specific enzyme-resistant fraction (PG-2') of this compound indicated the presence of 2-Me-Fuc, 2-Me-Xyl, apiose (Api), aceric acid (AceA), 3-deoxy-D-lyxo-heptulosaric acid (Dha), and 3-deoxy-D-manno-2-octulosonic acid (Kdo), in addition to common monosaccharides like Rha, Fuc, Ara, Xyl, Man, Gal, Glc, GalA, and GlcA. wikipedia.org

High-Performance Liquid Chromatography (HPLC) for Purity and Composition

HPLC is another essential chromatographic technique employed in the analysis of this compound, particularly for assessing purity and determining monosaccharide composition. HPLC has been used for the structural characterization of pectic polysaccharides like bupleuran 2IIb and 2IIc. nih.gov

For monosaccharide composition analysis, HPLC is often performed after derivatization of the hydrolyzed polysaccharide sample. A method involves hydrolyzing dried polysaccharide samples with trifluoroacetic acid (TFA), followed by derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP). nih.gov The PMP-derivatized monosaccharides are then separated on a C18 column using a mobile phase composed of phosphate (B84403) buffer and acetonitrile, with detection typically at 245 nm. nih.gov This approach allows for the identification and quantification of the individual monosaccharide constituents. HPLC has revealed that different extraction methods can result in polysaccharides with similar monosaccharide constituents but varying ratios. nih.gov

Immunological Assays for Detection (e.g., ELISA)

Immunological assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), provide sensitive methods for the detection and analysis of this compound, particularly in complex biological matrices.

Development of Polyclonal Antibodies against Specific Regions

The development of specific antibodies is crucial for the application of immunological assays. Polyclonal antibodies against this compound have been successfully prepared. Anti-sera against the "ramified" region (PG-1) of this compound were obtained by immunizing rabbits. fishersci.sewikipedia.orguni.lu The IgG class of polyclonal anti-bupleuran 2IIc/PG-1-antibody was then purified using techniques such as Protein G and "ramified" region (PG-1) immobilized affinity chromatographies. fishersci.sewikipedia.orguni.lu

The antigenic specificity of the anti-bupleuran 2IIc/PG-1-IgG has been examined. The major antigenic epitopes were characterized as 6-linked galactosyl chains containing terminal GlcA or 4-O-Me-GlcA, which are substituted to (1→3)-β-D-galactosyl chains in the "ramified" region (PG-1) of this compound. researchgate.netfishersci.be Enzymatic removal of arabinosyl residues from PG-1 did not reduce the antibody's binding ability. fishersci.be The antibody showed significant reactivity with this compound and also cross-reacted with other pectins from Bupleurum falcatum and anti-complementary pectins from Angelica acutilaba and Glycyrrhiza uralensis, although typically with lower reactivity compared to this compound. fishersci.sewikipedia.orguni.lu Other polysaccharides like apple pectin (B1162225), araban, yeast mannan, and pullulan showed negligible reactivity. fishersci.sewikipedia.orguni.lu Regions of this compound obtained by endo-α-(1→4)-polygalacturonase digestion, such as the KDO-containing region and oligogalacturonides, were not significantly recognized by the anti-bupleuran 2IIc/PG-1-IgG. fishersci.sewikipedia.orguni.lu

Two-Site Sandwich ELISA for Microanalysis

A two-site sandwich ELISA has been developed as an improved method for the microanalysis of this compound. fishersci.sewikipedia.orguni.luguidetopharmacology.orgfishersci.ca This method utilizes a biotinylated antibody. fishersci.sewikipedia.orguni.luguidetopharmacology.orgfishersci.ca In a sandwich ELISA, the antigen (this compound) is captured between two antibodies: a capture antibody immobilized on a solid phase (e.g., a microplate well) and a detection antibody that is typically labeled (in this case, biotinylated). nih.gov The amount of captured and detected antigen is then quantified, often through an enzyme-linked detection system. This method offers high specificity and sensitivity for the target antigen. nih.gov

The two-site sandwich ELISA has been used to detect this compound in biological samples. For instance, it was used to detect the polysaccharide in the liver and Peyer's patches of mice after oral administration of a crude polysaccharide fraction containing bupleurans 2IIb and 2IIc. fishersci.sewikipedia.orguni.lu It was also used to track the disappearance of intravenously administered this compound from circulation and its detection primarily in the liver. fishersci.sewikipedia.orguni.lueragene.com

Flow Cytometry for Cellular Activity Assessment

Flow cytometry is a powerful technique used to assess the cellular activity modulated by compounds like this compound. This method allows for the analysis of various cellular properties, including cell size, granularity, and the presence of specific cell surface or intracellular markers, in a heterogeneous cell population.

Flow cytometric analysis has been employed to investigate the effects of this compound on immune cells. Studies have used flow cytometry to analyze this compound-induced proliferation and differentiation of murine spleen cells. researchgate.net This involves culturing spleen cells with this compound and then staining the cells with fluorescently labeled antibodies specific to different cell markers, such as those for B cells (CD45R/B220), T cells (Thy-1.2), proliferation (BrdU), and activation/differentiation markers (CD25, sIgM). researchgate.net By analyzing the fluorescence signals using a flow cytometer, researchers can quantify the proportion of different cell populations and assess their proliferative and differentiation states in response to this compound. For example, flow cytometric analysis showed an increase in the population of CD45R/B220 (B cell) and BrdU double-positive cells after incubation with this compound, indicating B cell proliferation. researchgate.net Flow cytometry has also been used to assess the differentiation of B cells induced by this compound by examining markers like CD25 and sIgM. researchgate.net The technique has also been applied to analyze granulocytes and measure the percentage of phagocytic cells, demonstrating its utility in assessing various aspects of cellular immune responses. nih.gov

Molecular Biology Techniques (e.g., RT-PCR for gene expression)

Molecular biology techniques, particularly those assessing gene expression, have been instrumental in understanding the cellular mechanisms underlying the biological effects of this compound. Reverse transcription polymerase chain reaction (RT-PCR) and quantitative real-time PCR (RT-qPCR) are fundamental techniques used to detect and quantify messenger RNA (mRNA) levels, providing insights into gene transcription and regulation.

Studies on this compound have utilized these techniques to demonstrate its influence on the expression of specific genes. For example, the endo-(1→4)-alpha-D-polygalacturonase-resistant moiety of this compound (this compound/PG-1) has been shown to strongly stimulate the expression of the cyclin D2 gene in murine B cells nih.gov. Cyclin D2 is a key protein involved in cell cycle progression. Research employing molecular techniques, including the use of kinase inhibitors, has suggested that the induction of cyclin D2 expression by this compound/PG-1 may be mediated through signaling pathways involving tyrosine kinases, phosphatidylinositol 3-kinase (PI 3-K), and phospholipase C (PLC)-gamma, followed by activation of protein kinase C (PKC) and calcium mobilization nih.gov. RT-PCR can be used in such studies to confirm changes in cyclin D2 mRNA levels following stimulation with this compound or its fragments.

RT-PCR involves the conversion of RNA into complementary DNA (cDNA) using reverse transcriptase, followed by the amplification of specific cDNA sequences using PCR. RT-qPCR builds upon this by allowing for the quantification of the amplified product in real-time, providing a more precise measure of initial mRNA levels. These techniques are invaluable for comparing gene expression levels under different experimental conditions, such as in the presence or absence of this compound.

Preclinical Pharmacokinetic and Biodistribution Studies Excluding Human Data

Absorption and Distribution in Animal Models (e.g., Mice)

Studies in mice have demonstrated that Bupleuran 2IIc can be absorbed into the body following oral administration. vdoc.pubpsu.eduresearchgate.net While the extent of absorption for macromolecules like natural pectins can be limited by their high molecular weight and complex structure, research indicates that a portion of orally administered this compound is absorbed. psu.eduresearchgate.net Following intravenous (i.v.) administration in mice, this compound is detected in the circulation and subsequently distributed to various tissues. science.govvdoc.pub

Clearance from Circulation in Animal Models

Upon intravenous administration in mice, this compound has been observed to disappear from the circulation within 24 hours. science.govvdoc.pubscience.gov This suggests a relatively rapid clearance from the bloodstream in this animal model. However, the rate of clearance of this compound from circulation was shown to be delayed by pretreatment with iota-carrageenan. science.govresearchgate.netscience.gov

Tissue Distribution Analysis in Animal Models (e.g., Liver, Peyer's Patch)

Tissue distribution studies in mice have identified key sites where this compound accumulates. Following intravenous administration, the polysaccharide was mainly detected in the liver. science.govvdoc.pubscience.gov When administered orally, this compound was detected in both the liver and Peyer's patches. science.govvdoc.pubnih.govunit.nopsu.eduresearchgate.netscience.govthieme-connect.de Peyer's patches are recognized as important inductive sites for IgA production within the intestinal immune system. psu.edu The detection of this compound in Peyer's patches after oral administration suggests its interaction with gut-associated lymphoid tissues. nih.govunit.nopsu.edu

While specific quantitative data (e.g., concentrations in tissues over time) for this compound across various tissues were not consistently available in the search results, the findings highlight the liver as a primary site of accumulation after i.v. administration and both the liver and Peyer's patches after oral administration in mice. science.govvdoc.pubnih.govunit.nopsu.eduresearchgate.netscience.govthieme-connect.de

Based on the available information, a summary of the observed tissue distribution in mice is presented below:

Administration RoutePrimary Detection Sites in Mice
Intravenous (i.v.)Liver science.govvdoc.pubscience.gov
OralLiver, Peyer's Patch science.govvdoc.pubnih.govunit.nopsu.eduresearchgate.netscience.govthieme-connect.de

This table summarizes the qualitative findings regarding the presence of this compound in specific tissues based on the detection methods used in the cited preclinical studies.

Detailed Research Findings:

Chemical Synthesis and Derivatization Approaches

Chemical Modification Strategies for Enhanced Activity

Chemical modification of polysaccharides is a key strategy to improve their physicochemical properties and biological activities. mdpi.com For Bupleuran 2IIc and similar pectic polysaccharides, these modifications aim to alter characteristics such as molecular weight, solubility, and the introduction of new functional groups to modulate their therapeutic effects. nih.gov

Common chemical modification methods for polysaccharides that could be applied to this compound include sulfation, phosphorylation, carboxymethylation, methylation, and acetylation. mdpi.com These modifications can lead to enhanced antioxidant, anti-tumor, and immunomodulatory activities. mdpi.comnih.gov

Sulfation: This is one of the most studied modifications for enhancing the biological activity of polysaccharides. mdpi.com The introduction of sulfate (B86663) groups can significantly alter the electrostatic interactions of the polysaccharide, often leading to increased activity. mdpi.com For instance, sulfated derivatives of a polysaccharide from Bupleurum chinense demonstrated remarkable antioxidant effects and provided protection against H₂O₂-induced cellular senescence. nih.gov The chlorosulfonic acid-pyridine method is a commonly used technique for the sulfation of polysaccharides. mdpi.commdpi.com

Degradation: The high molecular weight of natural pectins can limit their absorption and bioavailability. nih.gov Therefore, controlled degradation to smaller fragments is a crucial modification strategy. This can be achieved through acid or alkaline hydrolysis, or oxidative degradation. nih.gov The resulting lower molecular weight polysaccharides often exhibit improved biological activity. For example, the endo-(1→4)-α-D-polygalacturonase-resistant moiety of this compound was identified as the active site for its B cell mitogenic activity. nih.gov

Introduction of Other Functional Groups:

Carboxymethylation: Introduces carboxymethyl groups, which can enhance the water solubility and antioxidant properties of polysaccharides. mdpi.com

Phosphorylation: The addition of phosphate (B84403) groups can also improve the biological activities of polysaccharides. mdpi.com

Acetoacetylation: Homogeneous synthesis of polygalacturonic acid acetoacetates has been achieved, creating derivatives with good solubility in both organic and aqueous media. researchgate.net

Hydrazide Formation: Polygalacturonic acid can be efficiently converted to polysaccharide hydrazides, which show potential for metal chelation. nih.gov

Hydroxamic Acid Formation: Transformation of polygalacturonic acid into the corresponding hydroxamic acids has been shown to be an efficient process, yielding derivatives with good water solubility and the ability to form gels with multivalent metal ions. cellulosechemtechnol.ro

The following table summarizes various chemical modification strategies and their potential effects on pectic polysaccharides like this compound.

Modification StrategyReagents/MethodPotential Enhanced ActivityReference
Sulfation Chlorosulfonic acid-pyridineAntioxidant, Anti-senescence mdpi.comnih.gov
Degradation Acid/alkaline hydrolysis, Enzymatic digestionIncreased bioavailability and specific activity nih.govnih.gov
Carboxymethylation Chloroacetic acidAntioxidant mdpi.com
Phosphorylation Phosphorylating agentsVarious biological activities mdpi.com
Acetoacetylation 2,2,6-trimethyl-4H-1,3-dioxin-4-oneImproved solubility researchgate.net
Hydrazide Formation Hydrazine hydrateMetal chelation nih.gov
Hydroxamic Acid Formation HydroxylamineMetal chelation, Gel formation cellulosechemtechnol.ro

Total Synthesis Approaches to this compound or its Active Fragments

The total synthesis of a complex, high-molecular-weight polysaccharide like this compound is currently not feasible with existing chemical methods. The challenges lie in the stereoselective construction of numerous glycosidic linkages and the introduction of various sugar units in the correct sequence and branching pattern. Therefore, synthetic efforts are focused on the preparation of smaller, structurally defined oligosaccharide fragments that may represent the biologically active domains of the parent polysaccharide. mdpi.com

The core structure of this compound is a (1→4)-linked α-galacturonic acid backbone. nih.gov The synthesis of such homogalacturonan fragments has been a subject of considerable research. Key challenges in the synthesis of these fragments include the stereoselective formation of the α-(1→4)-glycosidic linkages between galacturonic acid units. researchgate.net To overcome these difficulties, synthetic chemists have employed various strategies, including the use of galacturonic acid- nih.govresearchgate.net-lactone building blocks, which have proven to be effective glycosyl donors and acceptors for the stereoselective introduction of α-galacturonic acid bonds. nih.gov

Research has also been directed towards the synthesis of oligosaccharide fragments of other complex pectic polysaccharides, such as rhamnogalacturonan-II, which contains unique sugar residues like apiose. rsc.org These synthetic approaches often involve the development of specific building blocks for each sugar unit and carefully planned glycosylation strategies. researchgate.net

Enzymatic polymerization offers an alternative approach for the in vitro synthesis of polysaccharides. This method utilizes enzymes to catalyze the polymerization of sugar monomers, potentially allowing for the synthesis of polysaccharides with well-defined structures. nih.gov While this approach has been successful for the synthesis of polysaccharides like cellulose (B213188) and hyaluronan, its application to the synthesis of complex heteropolysaccharides like this compound remains a significant challenge.

The following table outlines some of the key approaches and building blocks used in the synthesis of pectic oligosaccharide fragments.

Target FragmentKey Synthetic StrategyBuilding BlocksReference
HomogalacturonanStereoselective glycosylationThioglycosides, Galacturonic acid lactones researchgate.netnih.gov
Rhamnogalacturonan IIterative coupling of a disaccharide donorPentenyl disaccharide glycosyl donor researchgate.net
Rhamnogalacturonan-IIUse of specific building blocks for unique sugarsp-tolylthio apiofuranoside derivatives rsc.org
General PolysaccharidesEnzymatic PolymerizationSugar fluoride (B91410) or oxazoline (B21484) monomers nih.gov

Semi-synthesis from Natural Precursors

Semi-synthesis, which involves the chemical modification of a naturally occurring precursor, is a more practical approach than total synthesis for producing derivatives of this compound. This strategy leverages the readily available polysaccharide backbone isolated from natural sources, such as the roots of Bupleurum falcatum. nih.gov

The natural precursor, this compound, can be subjected to various chemical modifications, as detailed in section 9.1, to generate a library of semi-synthetic derivatives with potentially enhanced or novel biological activities. For example, semi-synthetic sulfated polysaccharides can be prepared from natural polysaccharides like dextran (B179266) or cellulose, and these derivatives often exhibit interesting biomedical properties. researchgate.net

A key semi-synthetic strategy for this compound would involve the selective cleavage of the polysaccharide into smaller fragments, followed by the chemical modification of these fragments. For instance, enzymatic digestion of this compound with endo-α-(1→4)-polygalacturonase yields galacturono-oligosaccharides and enzyme-resistant regions. nih.gov These fragments could then be isolated and further modified to probe structure-activity relationships.

Another semi-synthetic approach could involve the grafting of other molecules onto the this compound backbone. This could include the attachment of peptides, lipids, or other small molecules to create novel glycoconjugates with tailored biological properties. The development of efficient and selective chemical methods for these conjugations is an active area of research in polysaccharide chemistry.

The table below summarizes potential semi-synthetic approaches for this compound.

Semi-synthetic ApproachNatural PrecursorPotential Outcome
Chemical Modification Isolated this compoundEnhanced biological activity (e.g., sulfated derivatives)
Fragment Modification Enzymatically cleaved fragments of this compoundIdentification of active domains and SAR studies
Grafting/Conjugation Isolated this compound or its fragmentsNovel glycoconjugates with tailored properties

Future Research Directions in Bupleuran 2iic Chemistry and Biology

Advanced Glycomics and Glycoproteomics Investigations

Future research in Bupleuran 2IIc chemistry should heavily leverage advanced glycomics and glycoproteomics techniques to fully decipher its structural complexity and understand how this structure dictates its biological functions. Current understanding highlights the importance of specific structural elements, such as the "ramified" region and certain sugar residues like arabinose and galactosyl chains, for its observed activities, including B cell activation and cytokine secretion. researchgate.netnih.govpsu.edu

Advanced glycomics approaches, including high-resolution mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and sophisticated chromatographic methods, are needed to provide a complete structural map of this compound and its biologically active fragments. This includes determining the precise linkages, branching patterns, and non-carbohydrate modifications (e.g., methylation, acetylation) within the polysaccharide chains. nih.gov

Furthermore, glycoproteomics investigations are crucial for identifying and characterizing the host proteins that interact with this compound. Given its known immunomodulatory effects, focusing on glycoproteins on the surface of immune cells (such as B cells and macrophages) is a critical step. By identifying the specific protein targets and the glycan structures on this compound that bind to them, researchers can gain deeper insights into the molecular mechanisms initiating cellular responses. nih.gov Techniques such as glycan arrays, surface plasmon resonance coupled with mass spectrometry, and affinity purification followed by proteomic analysis will be invaluable in these studies. bidmc.orgbidmc.org

Detailed structural analysis of this compound has revealed key components, as summarized below:

Structural RegionKey Components DescribedRelevance to Activity
Galacturonan Region(1→4)-linked α-GalA, some 2,4- and 3,4-linked GalAForms the backbone; specific linkages may influence interactions. nih.gov
Ramified Region (PG-1)Rhamnogalacturonan core with neutral sugar side chains (Arabinose, Xylose, Glucose, Galactose, Mannose)Identified as an active site for immunomodulatory effects. researchgate.netnih.govpsu.edunih.gov
Rhamnogalacturonan II-like RegionContains unique sugars (Fuc, Ara, Xyl, Man, Gal, Glc, GalA, GlcA, 2-Me-Fuc, 2-Me-Xyl, Api, AceA, Kdo)Contribution to biological activity requires further investigation. nih.gov

Future glycomics research should aim to quantitatively determine the abundance and specific structures within each of these regions and correlate them with observed biological activities.

Comprehensive Receptor Binding Studies

While studies have indicated that this compound interacts with immune cells and influences processes like Fc receptor expression on macrophages and B cell proliferation, the specific cellular receptors mediating these effects are not fully identified. nih.govnih.govsmolecule.comacs.orgnih.govresearchtrends.netjst.go.jp Comprehensive receptor binding studies are a critical future research direction.

Future investigations should employ a range of techniques to identify and characterize the receptors that bind this compound. This includes using labeled this compound or its active fragments in binding assays with isolated cells or cell membranes. Flow cytometry can be used to assess binding to specific cell populations, while techniques like surface plasmon resonance or isothermal titration calorimetry can provide quantitative data on binding kinetics and thermodynamics.

The potential involvement of the B cell receptor (BCR) and the CD19/CD21 co-receptor complex in this compound-induced B cell activation has been suggested, but requires definitive confirmation through targeted binding and blocking studies. nih.gov Similarly, the specific receptors on macrophages responsible for the observed enhancement of Fc receptor expression need to be identified. smolecule.comnih.gov

Downstream signaling pathways triggered by this compound binding also warrant further detailed investigation. Research has shown that the active fragment (PG-1) can stimulate tyrosine phosphorylation in lipid rafts of B cells, involving Src family tyrosine kinase, PI 3-K, and PLC-gamma activation. nih.gov Future studies should fully map these signaling cascades and explore their connection to the observed biological outcomes, such as cytokine production (e.g., IL-6, IL-10) and cell proliferation. researchgate.netsmolecule.comacs.org

Key areas for future receptor binding studies include:

Identification of specific protein and/or lipid receptors on immune cells (B cells, macrophages, T cells) and other relevant cell types.

Determination of binding affinity and kinetics.

Mapping of downstream intracellular signaling pathways activated upon receptor binding.

Investigation of the role of lipid rafts and other membrane microdomains in receptor clustering and signal transduction. nih.gov

Development of Engineered Polysaccharide Analogs

Understanding the precise structural features of this compound responsible for its biological activities opens the door for the rational design and development of engineered polysaccharide analogs. nih.gov This is a significant future research direction aimed at creating compounds with enhanced potency, improved specificity for target cells or receptors, increased stability, or more favorable pharmacokinetic properties.

Future research should focus on synthesizing or modifying this compound to create analogs. Based on the structural information gained from advanced glycomics (Section 11.1) and the knowledge of active sites and receptor interactions (Section 11.2), researchers can design analogs that mimic or enhance the binding to specific receptors. This could involve:

Synthesis of simplified oligosaccharide fragments corresponding to the identified active epitopes within the ramified region.

Chemical modification of the native polysaccharide structure, such as selective sulfation, phosphorylation, or conjugation to other molecules, to alter charge distribution, improve solubility, or target specific receptors. smolecule.com

Enzymatic modification using specific glycosidases or glycosyltransferases to trim or extend sugar chains and modify branching patterns. smolecule.com

The biological activities of these engineered analogs should then be rigorously evaluated in vitro and in vivo to assess their efficacy compared to the native this compound. Structure-activity relationship studies with a library of analogs will be crucial for optimizing their therapeutic potential.

An example illustrating the impact of structural features on activity, which informs analog development, is the finding that the "ramified" region (PG-1) of this compound is the primary active site for certain immunomodulatory effects. researchgate.netnih.govpsu.edunih.gov Future analog development could focus on synthesizing and modifying this specific region.

Exploration of Synergistic Effects with other Bioactive Compounds

Bupleurum species contain a variety of bioactive compounds, including saikosaponins and other polysaccharides, which exhibit diverse pharmacological activities. brettelliott.comnih.govomicsonline.org Exploring the potential synergistic effects of this compound when combined with other bioactive compounds, either from Bupleurum or other sources, represents a promising area for future research.

Future studies should systematically investigate combinations of this compound with other compounds known to have related therapeutic effects, such as other immunomodulators, anti-inflammatory agents, or antiviral compounds. smolecule.comontosight.ai The goal is to determine if these combinations result in enhanced efficacy, broader spectrum of activity, or reduced effective doses compared to using the compounds individually.

Research approaches could include:

In vitro studies assessing the combined effects of this compound with other compounds on target cells (e.g., immune cells, virus-infected cells) using assays for proliferation, cytokine production, or viral replication.

In vivo studies in relevant animal models to evaluate the synergistic therapeutic effects of combinations in conditions where this compound has shown activity (e.g., inflammatory diseases, infections). smolecule.comnih.govontosight.ai

Investigation of the mechanisms underlying observed synergistic effects, which could involve complementary receptor binding, modulation of different signaling pathways, or improved bioavailability or stability of the compounds in combination. omicsonline.org

Previous research has indicated that components within Bupleurum extracts may exert additive or synergistic effects. nih.gov Specifically investigating the contribution of this compound to these effects in combination with other isolated compounds like saikosaponins would be a valuable future direction.

Exploring synergistic effects could lead to the development of novel combination therapies that are more effective or have a better therapeutic index than single-agent approaches.

Compound Names and PubChem CIDs

Q & A

Q. What standardized pharmacological assays are recommended to evaluate Bupleuran 2IIc’s immunomodulatory activity?

  • Methodological Answer: Use in vitro assays such as complement activation tests (e.g., inhibition of hemolysis in erythrocyte lysis models) to measure direct immunomodulatory effects . For in vivo validation, employ acute/chronic inflammation models (e.g., carrageenan-induced paw edema or collagen-induced arthritis) to assess anti-inflammatory efficacy. Ensure dose-response curves are constructed to establish potency thresholds .

Q. Which extraction methodologies optimize this compound yield while preserving bioactivity?

  • Methodological Answer: Hot water extraction (80–100°C) is standard for isolating polysaccharides like this compound, but ultrasonic-assisted extraction (20–40 kHz) can enhance yield and antioxidant activity by reducing polysaccharide molecular weight. Validate bioactivity post-extraction using size-exclusion chromatography (SEC) and functional assays to confirm structural integrity .

Q. What quality control parameters are essential for this compound in preclinical studies?

  • Methodological Answer: Characterize purity via high-performance size-exclusion chromatography with multi-angle light scattering (HPSEC-MALS) and nuclear magnetic resonance (NMR) for monosaccharide composition. Include endotoxin testing (<0.25 EU/mg) and sterility checks to exclude confounding immune responses .

Advanced Research Questions

Q. How should researchers design experiments to resolve discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer: Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to assess bioavailability and tissue distribution. Use translational models (e.g., humanized mice) to evaluate species-specific responses. Incorporate multi-omics (transcriptomics/proteomics) to identify off-target effects that may explain divergent results .

Q. What strategies address contradictory findings on this compound’s antioxidant vs. pro-oxidant effects?

  • Methodological Answer: Systematically vary experimental conditions (e.g., oxygen tension, pH, and cell type) to identify context-dependent mechanisms. Use electron paramagnetic resonance (EPR) to quantify free radical scavenging capacity and compare results across replicated studies. Apply meta-analysis frameworks to synthesize conflicting data .

Q. How can researchers apply FINER criteria to formulate hypothesis-driven studies on this compound?

  • Methodological Answer: Ensure hypotheses are F easible (e.g., accessible animal models), I nteresting (address mechanistic gaps in immunomodulation), N ovel (e.g., unexplored synergies with biologics), E thical (3R compliance), and R elevant (clinical translation potential). Pilot studies should validate feasibility before large-scale trials .

Q. What integrative approaches reconcile this compound’s anti-inflammatory mechanisms with its immune-activating properties?

  • Methodological Answer: Use single-cell RNA sequencing to map immune cell subsets affected by this compound. Combine pathway enrichment analysis (e.g., NF-κB, MAPK) with cytokine profiling to identify dual regulatory roles. Validate findings using knockout models (e.g., TLR4−/− mice) to isolate receptor-specific effects .

Methodological Guidelines for Data Analysis

Q. How should researchers statistically analyze dose-dependent responses in this compound studies?

  • Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50 values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Report confidence intervals and effect sizes to enhance reproducibility .

Q. What frameworks support rigorous interpretation of this compound’s structure-activity relationships (SAR)?

  • Methodological Answer: Employ molecular docking simulations to predict interactions between this compound’s polysaccharide motifs and immune receptors (e.g., complement proteins). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound studies?

  • Methodological Answer: Adhere to ARRIVE guidelines for preclinical studies. Publish raw data (e.g., spectral files, flow cytometry plots) in public repositories like Figshare. Include detailed protocols for extraction, characterization, and animal handling to enable replication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.